2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 2,6-difluorophenyl group and a triazolo-pyridazine scaffold linked via an ethoxyethyl chain. The fluorine atoms likely enhance metabolic stability and binding affinity, while the phenyl-triazolo-pyridazine moiety may contribute to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-14-7-4-8-15(22)18(14)20(28)23-11-12-29-17-10-9-16-24-25-19(27(16)26-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUNFSLFHPTPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves multi-step organic synthesis processes. The process starts with the preparation of the core triazolopyridazine structure, followed by the introduction of the phenyl group. The difluoro substituents are added to the benzamide moiety, and the final step involves coupling the two fragments under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing each step of the synthesis. This includes using catalysts to improve reaction yield, controlling temperature and pressure conditions, and utilizing continuous flow chemistry techniques to enhance efficiency and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the phenyl and triazolopyridazine moieties, forming various oxidized derivatives.
Reduction: Reduction of the triazolopyridazine ring can yield reduced analogs with altered biological activity.
Substitution: Fluorine atoms in the difluoro benzamide part can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution with reagents like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).
Major Products Formed: The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different physical and chemical properties and potentially novel biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, possibly acting as an inhibitor or activator of certain enzymes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide exerts its effects is through its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide (Compound A) with analogous molecules, focusing on structural variations, hypothesized activity, and patent-derived data.
Triazolo-Pyridazine Derivatives
Key Observations :
- Fluorine Substitution: Compound A’s 2,6-difluorophenyl group may improve lipophilicity and target binding compared to non-fluorinated analogs (e.g., thioacetic acid derivative in ).
- rigid trifluoropropyloxy groups in .
- Core Saturation : Tetrahydrotriazolo-pyridin derivatives (e.g., ) exhibit reduced aromaticity, possibly favoring solubility over potency.
Benzamide-Based Analogs
Research Findings and Patent Analysis
- Patent EP 3 532 474 B1 : Highlights triazolo-pyridin derivatives with trifluoropropyloxy groups as kinase inhibitors. Compound A’s ethoxyethyl linker and phenyl-triazolo-pyridazine core may offer superior pharmacokinetics compared to saturated analogs .
- InterBioScreen Data : Thio-linked triazolo-pyridazines (e.g., ) demonstrate antibacterial activity, suggesting that Compound A’s ether linker might reduce toxicity while maintaining efficacy.
- Structural-Activity Relationship (SAR) : Fluorine atoms in the benzamide moiety (common in ) correlate with enhanced binding to ATP pockets in kinases.
Biological Activity
The compound 2,6-difluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide (CAS Number: 946211-87-6) is a synthetic organic molecule characterized by its unique structural features, including a difluorobenzamide moiety and a triazolo-pyridazine framework. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease.
- Molecular Formula : CHFNO
- Molecular Weight : 395.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazolo-pyridazine structure is known for its role in inhibiting specific kinases and other enzymes critical in cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For example:
- A related compound showed IC values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- In vitro studies indicated moderate to excellent activity against various pathogens. For instance, certain triazole derivatives demonstrated significant inhibition of Mycobacterium tuberculosis with IC values ranging from 1.35 to 2.18 μM .
Study 1: Inhibition of c-Met Kinase
A study focused on the design and synthesis of triazolo-pyridazine derivatives found that one such derivative exhibited an IC value of 0.090 μM against c-Met kinase, comparable to known inhibitors like Foretinib . This suggests potential applications in targeted cancer therapies.
Study 2: Cytotoxicity Evaluation
In a cytotoxicity assessment using human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at therapeutic concentrations. This indicates a favorable safety profile for further development .
Data Summary Table
| Activity Type | Target | IC (μM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 1.06 | Significant cytotoxicity observed |
| Anticancer | MCF-7 (Breast Cancer) | 1.23 | Effective against hormone-responsive tumors |
| Anticancer | HeLa (Cervical Cancer) | 2.73 | Potential for cervical cancer treatment |
| Antimicrobial | Mycobacterium tuberculosis | 1.35 - 2.18 | Promising anti-tubercular activity |
| Kinase Inhibition | c-Met Kinase | 0.090 | Comparable to Foretinib |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
